IMPERIALINE (3-alpha-Iodo-)
Description
Contextualization within the Class of Steroidal Alkaloids
Imperialine (B1671802), the parent compound of the 3-alpha-iodo derivative, is classified as a ceveratrum-type steroidal alkaloid. evitachem.com These alkaloids are characterized by a complex, hexacyclic carbon-nitrogen skeleton. They are predominantly isolated from plants of the Liliaceae family, particularly from various species of the Fritillaria and Petilium genera. evitachem.comresearchgate.net For instance, the base alkaloid imperialine is extracted from plants such as Petilium eduardi and P. raddeanae. evitachem.com
Steroidal alkaloids from Fritillaria species have a long history of use in traditional medicine, particularly in China where they are known as 'Bei-mu'. vulcanchem.com Modern scientific research has identified these compounds as being responsible for the plants' biological activities, which include antitussive, antihypertensive, and anti-inflammatory effects. evitachem.comvulcanchem.com The intricate structures of these alkaloids have made them fascinating subjects for structural elucidation and pharmacological studies. researchgate.netnih.gov
Significance of Iodinated Derivatives in Chemical Biology Research
The process of iodination, or the introduction of one or more iodine atoms into a molecule, is a significant strategy in chemical biology and drug discovery. nih.gov Even a small chemical modification like iodination can profoundly alter the pharmacological profile of a compound. nih.gov
One of the most critical applications of iodination is in the development of radioligands for medical imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov By using a radioactive isotope of iodine (e.g., Iodine-123 or Iodine-125), scientists can create tracers that bind to specific biological targets like receptors or transporters in the body. nih.gov This allows for the non-invasive visualization and quantification of these targets in living organisms, which is invaluable for diagnosing diseases and understanding their progression. For example, the loss of specific receptors in the brain is a marker for neurodegenerative diseases like Alzheimer's, and radioiodinated ligands can be developed to image this loss. nih.gov
Furthermore, the introduction of iodine can alter a compound's binding affinity and selectivity for its biological target, sometimes leading to more potent or specific agents. nih.gov The study of iodinated derivatives helps researchers to understand the structure-activity relationships of a class of compounds, revealing which parts of the molecule are critical for its biological function. researchgate.net
Overview of Research Trajectories for Imperialine (3-alpha-Iodo-)
Research on Imperialine (3-alpha-Iodo-) has been directed primarily by its specific interaction with muscarinic acetylcholine (B1216132) receptors. It is identified as a cardioselective M2-cholinoblocking compound, meaning it selectively antagonizes the M2 subtype of muscarinic receptors. evitachem.com
The research trajectory for this compound is closely linked to the study of its analogues and their potential applications. For instance, a related compound, 3-alpha-Chlorimperialine, has been shown to be a potent and selective M2-muscarinic antagonist that can penetrate the brain. nih.gov This characteristic makes it a suitable candidate for radioiodination to create an imaging agent for brain M2 receptors. nih.gov This suggests a similar and significant research path for Imperialine (3-alpha-Iodo-), particularly using its radioiodinated form (e.g., 3-alpha-[125I]Iodo-Imperialine). The synthesis of such a radioligand could potentially be achieved from a precursor like 3-beta-Bromo-Imperialine. vulcanchem.com
The primary focus of research, therefore, is on the potential of Imperialine (3-alpha-Iodo-) and its radio-labeled counterpart as tools to study M2 receptors, which are implicated in various physiological processes and disease states, including cardiac function and neurological disorders.
Data Tables
Table 1: Profile of Imperialine (3-alpha-Iodo-)
| Characteristic | Description | Source(s) |
| Compound Type | Semi-synthetic steroidal alkaloid | evitachem.com |
| Parent Compound | Imperialine | evitachem.com |
| Chemical Feature | Iodine atom at the 3-alpha position | |
| Biological Activity | Cardioselective M2-cholinoreceptor blocker | evitachem.com |
Table 2: Research Context of Imperialine Derivatives
| Compound | Key Research Finding | Potential Application | Source(s) |
| Imperialine | Natural ceveratrum-type steroidal alkaloid | Precursor for synthesis | evitachem.com |
| 3-alpha-Chlorimperialine | Potent, M2-selective antagonist; penetrates the brain | Substrate for radioiodination for brain imaging | nih.gov |
| 3-beta-Bromo-Imperialine | Can serve as a precursor for synthesis | Synthesis of 3-alpha-[125I]Iodo-Imperialine | vulcanchem.com |
| Imperialine (3-alpha-Iodo-) | Selective M2-cholinoblocking activity | Research tool for studying M2 receptors; potential radioligand | evitachem.com |
Properties
Molecular Formula |
C27H42NIO2 |
|---|---|
Molecular Weight |
539.53 g/mol |
Appearance |
White microcrystalline powder |
Purity |
50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29]) |
Synonyms |
3α-iodo-20β-oxysevanin-6-one |
Origin of Product |
United States |
Origin and Precursor Chemistry of Imperialine 3 Alpha Iodo
Natural Occurrence and Isolation of Parent Imperialine (B1671802) from Fritillaria and Petilium Species
Imperialine is a naturally occurring isosteroidal alkaloid predominantly found in various species of the Liliaceae family, particularly within the genus Fritillaria. The first isolation of Imperialine was from Fritillaria imperialis L. chemicalpapers.com. Since then, it has been identified in numerous other Fritillaria species, including F. pallidiflora, F. cirrhosa, and F. unibracteata var. wabuensis nih.govnih.govnih.gov. These plants have a history of use in traditional medicine, which has spurred scientific investigation into their chemical constituents nih.gov.
The isolation of Imperialine from its natural sources typically involves the extraction of the plant material, most commonly the bulbs, with a solvent such as ethanol chemicalpapers.com. The crude extract then undergoes a series of purification steps. A common method involves acid-base extraction to separate the alkaloids from other plant metabolites. The alkaloid-rich fraction is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate Imperialine in a pure form nih.govbiomedres.us. The characterization and identification of the isolated Imperialine are confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy biomedres.us.
| Plant Species | Family | Plant Part Used | Key Isolation Techniques |
| Fritillaria imperialis L. | Liliaceae | Bulbs | Solvent extraction, Acid-base extraction, Column chromatography |
| Fritillaria pallidiflora Schrenk | Liliaceae | Bulbs | Pre-treatment with ammonia, Reflux with dichloromethane:methanol, HPLC-ELSD |
| Fritillaria cirrhosa D. Don | Liliaceae | Bulbs | HRESIMS, 1D and 2D NMR, Single-crystal X-ray diffraction |
| Fritillaria unibracteata var. wabuensis | Liliaceae | Bulbs | HRESIMS, NMR spectroscopy, DP4+ NMR calculations |
General Biosynthetic Pathways of Cevane-Type Alkaloids
Cevane-type alkaloids, including Imperialine, are structurally complex molecules derived from the sterol biosynthetic pathway researchgate.net. The biosynthesis of these alkaloids begins with the cyclization of squalene (B77637) to form cycloartenol (B190886), which is then converted to cholesterol. Cholesterol serves as a key precursor for the biosynthesis of a wide range of steroidal compounds in plants.
The biosynthetic pathway from cholesterol to cevanine-type alkaloids involves a series of modifications to the steroidal backbone, including hydroxylation, oxidation, and the incorporation of a nitrogen atom to form the characteristic heterocyclic ring system. While the precise enzymatic steps are still under investigation for many of these alkaloids, it is understood that cytochrome P450 monooxygenases play a crucial role in the hydroxylation and subsequent cyclization reactions that form the cevanine skeleton researchgate.net. The nitrogen atom is believed to be introduced via a transamination reaction involving an aldehyde intermediate nih.gov. This intricate series of enzymatic reactions ultimately leads to the formation of the core cevanine structure, which can then be further modified by glycosylation or other enzymatic transformations to produce the diverse array of cevanine alkaloids found in nature.
Semi-synthetic Derivation of Imperialine (3-alpha-Iodo-) from Natural Precursors
The generation of Imperialine (3-alpha-Iodo-) represents a targeted chemical modification of the naturally occurring Imperialine. This process falls under the domain of semi-synthesis, where a natural product is used as a starting material for chemical transformations to produce novel compounds with potentially enhanced or altered properties.
The key transformation in the synthesis of Imperialine (3-alpha-Iodo-) is the introduction of an iodine atom at the 3-alpha position of the steroidal backbone. This can be achieved through electrophilic iodination of the corresponding 3-hydroxy group of Imperialine. A common approach for such a transformation involves the use of an iodinating agent in the presence of a suitable catalyst or activating agent. For instance, a reaction could potentially be designed using reagents like iodine in the presence of a phosphine or a hypervalent iodine reagent to facilitate the substitution of the hydroxyl group with an iodine atom. The stereochemistry of the reaction is a critical aspect, and reaction conditions would need to be carefully controlled to ensure the desired 3-alpha configuration. The successful synthesis would be confirmed by spectroscopic analysis, particularly NMR, to verify the position and stereochemistry of the newly introduced iodine atom.
Synthetic Methodologies and Chemical Modifications of Imperialine 3 Alpha Iodo
Strategies for Stereoselective Iodination at the 3-alpha Position
The introduction of an iodine atom at the 3-alpha position of the imperialine (B1671802) steroid core requires precise stereochemical control. While direct iodination methods on the imperialine scaffold are not extensively documented in publicly available literature, general principles of steroid chemistry suggest several potential strategies. One common approach involves the activation of the 3-hydroxyl group, followed by nucleophilic substitution with an iodide salt.
To achieve the desired alpha-stereoselectivity, the reaction would likely proceed through an S(_N)2 mechanism, requiring the appropriate choice of a leaving group at the 3-beta position. For instance, mesylation or tosylation of the 3-beta-hydroxyl group of imperialine would create a good leaving group. Subsequent reaction with a source of iodide ions, such as sodium iodide in a polar aprotic solvent like acetone (B3395972) or DMF, would facilitate the inversion of stereochemistry, leading to the formation of the 3-alpha-iodo derivative.
Another potential strategy could involve the use of Mitsunobu reaction conditions. This reaction allows for the stereospecific inversion of a secondary alcohol. Treatment of imperialine (with its 3-beta-hydroxyl group) with triphenylphosphine (B44618), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a source of iodide (e.g., zinc iodide or methyl iodide) could directly yield Imperialine (3-alpha-Iodo-). The stereochemical outcome of this reaction is highly predictable, proceeding with inversion of configuration at the chiral center.
Synthesis of Imperialine (3-alpha-Iodo-) from Halogenated Precursors (e.g., 3-beta-Bromo-Imperialine)
The synthesis of Imperialine (3-alpha-Iodo-) can also be envisioned starting from other halogenated imperialine precursors, such as 3-beta-Bromo-Imperialine. The Finkelstein reaction is a classical and effective method for exchanging one halogen for another. In this case, treating 3-beta-Bromo-Imperialine with an excess of an iodide salt, typically sodium iodide, in a suitable solvent like acetone would drive the equilibrium towards the formation of the more stable iodo-derivative.
The success of this reaction relies on the differential solubility of the resulting sodium halides in the solvent. Sodium bromide is less soluble in acetone than sodium iodide, and its precipitation shifts the equilibrium in favor of the desired 3-alpha-iodo product, assuming an S(_N)2-type substitution with inversion of configuration.
Table 1: Potential Synthetic Routes to Imperialine (3-alpha-Iodo-)
| Starting Material | Reagents | Reaction Type | Key Transformation |
| Imperialine (3-beta-OH) | 1. MsCl or TsCl, Pyridine2. NaI, Acetone | S(_N)2 Substitution | Conversion of 3-beta-OH to 3-alpha-I via a sulfonate ester intermediate. |
| Imperialine (3-beta-OH) | PPh(_3), DIAD, ZnI(_2) or MeI | Mitsunobu Reaction | Direct stereospecific conversion of 3-beta-OH to 3-alpha-I. |
| 3-beta-Bromo-Imperialine | NaI, Acetone | Finkelstein Reaction | Halogen exchange from 3-beta-Br to 3-alpha-I with inversion of stereochemistry. |
Development of Radiosynthesized Imperialine (3-alpha-[¹²⁵I]-Iodo-) for Research Applications
For applications in biomedical imaging and radioligand binding assays, the development of a radiosynthesized version of Imperialine (3-alpha-Iodo-) using a radioactive isotope of iodine, such as ¹²⁵I, is of significant interest. The synthesis of Imperialine (3-alpha-[¹²⁵I]-Iodo-) would generally follow similar principles to the non-radioactive synthesis but with specialized techniques for handling radioactive materials.
A common method for radioiodination involves isotopic exchange or the use of a precursor that can be readily converted to the radioiodinated product. For instance, a stannylated precursor at the 3-alpha position of imperialine could be prepared. This organotin compound could then be subjected to electrophilic radioiododestannylation using [¹²⁵I]NaI in the presence of an oxidizing agent like chloramine-T or Iodogen®. This method offers high specific activity and is widely used for the preparation of radioiodinated compounds.
Alternatively, if a 3-beta-bromo or 3-beta-tosyloxy precursor is available, a nucleophilic substitution reaction with [¹²⁵I]NaI could be employed. Careful optimization of reaction conditions would be necessary to achieve high radiochemical yield and purity on the microscale typically used in radiosynthesis.
General Synthetic Approaches for Imperialine Derivatives for Structure-Activity Studies
The synthesis of various imperialine derivatives is crucial for understanding their structure-activity relationships (SAR). Modifications are typically focused on the key functional groups of the imperialine scaffold, such as the hydroxyl group at C-3 and the keto group at C-6.
For instance, a study on the anticholinergic activity of imperialine derivatives involved the preparation of several analogs. researchgate.net These included the reduction of the 6-keto group to a hydroxyl group to form imperialinol, and the esterification of the 3-beta-hydroxyl group to yield 3-beta-acetoxyimperialine, 3-beta-propionoxyimperialine, and 3-beta-butyroxyimperialine. researchgate.net These modifications provided insights into the importance of the 6-keto functionality and the effect of the substituent at the 3-position on the biological activity. researchgate.net
Table 2: Examples of Imperialine Derivatives for SAR Studies
| Compound Name | Modification from Imperialine | Purpose of Synthesis |
| Imperialinol | Reduction of the 6-keto group to a hydroxyl group. | To investigate the role of the 6-keto functionality in biological activity. researchgate.net |
| 3-beta-Acetoxyimperialine | Esterification of the 3-beta-hydroxyl group with an acetyl group. | To study the effect of acylation at the 3-position on activity. researchgate.net |
| 3-beta-Propionoxyimperialine | Esterification of the 3-beta-hydroxyl group with a propionyl group. | To explore the influence of a larger acyl group at the 3-position. researchgate.net |
| 3-beta-Butyroxyimperialine | Esterification of the 3-beta-hydroxyl group with a butyryl group. | To further investigate the impact of the acyl chain length at C-3. researchgate.net |
While the specific synthesis and detailed research findings for Imperialine (3-alpha-Iodo-) are not prominently reported in the current body of scientific literature, the established principles of steroid and synthetic organic chemistry provide a solid foundation for its potential preparation and the development of related derivatives. Further research in this area could unveil novel compounds with interesting pharmacological profiles.
Structural Elucidation and Advanced Spectroscopic Characterization of Imperialine 3 Alpha Iodo and Its Analogues
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis
This section would detail the high-resolution mass spectrometry (HRMS) data for IMPERIALINE (B1671802) (3-alpha-Iodo-), which would confirm its molecular formula. A data table would list the observed mass-to-charge ratios (m/z) for the molecular ion and key fragment ions. The fragmentation pattern, elucidated through techniques like MS/MS, would be analyzed to provide further structural confirmation, particularly regarding the position of the iodine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
The infrared spectrum of IMPERIALINE (3-alpha-Iodo-) would be analyzed in this section. A data table would summarize the characteristic absorption bands (in cm⁻¹) corresponding to the various functional groups present in the molecule, such as O-H, C-H, C=O, and C-N vibrations. The presence of a C-I stretching frequency would also be a key point of discussion.
Chromatographic Techniques for Purity Assessment and Isolation
This subsection would describe the chromatographic methods used to assess the purity of IMPERIALINE (3-alpha-Iodo-) and for its isolation. Techniques such as Thin-Layer Chromatography (TLC) would be discussed, including the solvent systems used and the resulting retardation factor (Rf) values. High-Performance Liquid Chromatography (HPLC) methods would also be detailed, specifying the column, mobile phase, flow rate, and detection wavelength used for purity analysis.
Molecular Pharmacological Characterization of Imperialine 3 Alpha Iodo
Investigation of Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity (e.g., M2 Receptor)
Imperialine (B1671802) (3-alpha-Iodo-) is characterized as a selective antagonist for the M2 subtype of muscarinic acetylcholine receptors. This selectivity is a critical aspect of its pharmacological profile, as different muscarinic subtypes (M1-M5) are distributed in various tissues and mediate distinct physiological effects. The M2 receptors are predominantly found in the heart, where they regulate cardiac function, and in the central nervous system.
Studies on the closely related analog, 3-alpha-chlorimperialine, have demonstrated its potent and selective action at the M2 receptor. Research shows that 3-alpha-chlorimperialine exhibits a 12-fold selectivity for M2 receptors over M1 receptors and a 5-fold selectivity for M2 over M4 receptors. nih.gov This preferential binding suggests that Imperialine (3-alpha-Iodo-) likely shares a similar selectivity profile, targeting M2 receptors more effectively than other muscarinic subtypes. Such selectivity is advantageous in minimizing off-target effects that could arise from interactions with other receptor subtypes.
Ligand Binding Studies and Receptor Affinity Profiling In Vitro
In vitro ligand binding studies are essential for quantifying the affinity of a compound for its receptor target. These assays typically involve competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. For muscarinic receptors, this is often performed using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express specific human muscarinic receptor subtypes. nih.gov
For 3-alpha-chlorimperialine, these studies have revealed a high affinity for the M2 receptor. The inhibition constant (Ki), a measure of binding affinity, was determined to be 0.32 nM at M2 receptors. nih.gov The Ki value represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium; a lower Ki value indicates a higher binding affinity. This sub-nanomolar affinity highlights the potent interaction of the compound with the M2 receptor. Given the structural similarities, it is highly probable that Imperialine (3-alpha-Iodo-) also possesses a high affinity for the M2 receptor.
| Parameter | Value | Description |
|---|---|---|
| M2 Receptor Affinity (Ki) | 0.32 nM | Indicates very high affinity for the M2 receptor subtype. |
| Selectivity (M2 vs. M1) | 12-fold | Shows a 12-times greater affinity for M2 over M1 receptors. |
| Selectivity (M2 vs. M4) | 5-fold | Shows a 5-times greater affinity for M2 over M4 receptors. |
Analysis of Receptor-Mediated Downstream Signaling Pathway Modulation
Muscarinic M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Activation of the M2 receptor by an agonist, such as acetylcholine, leads to the inhibition of the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
As a potent M2 receptor antagonist, Imperialine (3-alpha-Iodo-) is expected to block this signaling cascade. By competitively binding to the M2 receptor, it prevents the endogenous ligand, acetylcholine, from activating the receptor. Consequently, the inhibitory effect on adenylyl cyclase is prevented, leading to a disinhibition of the enzyme and a relative increase in cAMP levels toward the baseline. This antagonistic action effectively counters the physiological effects mediated by M2 receptor activation, such as the slowing of the heart rate. While direct studies on the downstream signaling of Imperialine (3-alpha-Iodo-) are not available, its characterization as a potent M2 antagonist in binding assays strongly implies this mechanism of action. nih.gov
Role of Specific Functionalities (e.g., 6-keto group) in Ligand-Receptor Interaction
The specific chemical structure of imperialine and its derivatives plays a crucial role in their interaction with muscarinic receptors. Structure-activity relationship (SAR) studies have been conducted to identify the key functional groups responsible for the compound's pharmacological activity.
Preclinical Mechanistic Investigations of Imperialine 3 Alpha Iodo Activity
In Vitro Pharmacological Studies on Isolated Organ Preparations (e.g., heart, ileum, brain tissues)
The pharmacological activity of the cevanine alkaloid, Imperialine (B1671802), has been characterized through a series of functional assays and radioligand binding studies on various isolated organ preparations. nih.gov These in vitro investigations have been crucial in elucidating the compound's interaction with muscarinic receptors. nih.gov
Functional studies have demonstrated that Imperialine acts as a surmountable antagonist with selectivity for the M2 muscarinic receptor subtype. This has been observed in guinea-pig isolated atria and uterus, where it exhibited potent antagonist activity. nih.gov In contrast, its antagonist effect was less pronounced at M1 receptors in canine isolated saphenous vein and at M3 receptors across a range of guinea-pig isolated smooth muscles, including the ileum, trachea, fundus, seminal vesicle, and oesophagus. nih.gov A significantly lower antagonist activity at the M3 receptor was noted in rat aorta preparations. nih.gov
Complementing these functional assays, competition radioligand binding studies have further refined the receptor selectivity profile of Imperialine. These studies confirmed a higher affinity for M2 sites in rat myocardium compared to M1 sites in rat cerebral cortex and M3 sites in rat submaxillary gland. nih.gov However, the compound did not show significant discrimination between M2 sites in the rat heart and putative M4 sites found in rabbit lung tissue. nih.gov
The table below summarizes the antagonist potency of Imperialine at different muscarinic receptor subtypes across various isolated tissues.
| Tissue/Preparation | Animal Model | Receptor Subtype | Antagonist Potency (-log KB / Ki) |
| Atria | Guinea-Pig | M2 | 7.7 (KB) |
| Uterus | Guinea-Pig | M2 | 7.4 (KB) |
| Saphenous Vein | Canine | M1 | 6.9 (KB) |
| Ileum | Guinea-Pig | M3 | 6.6 - 6.8 (KB) |
| Trachea | Guinea-Pig | M3 | 6.6 - 6.8 (KB) |
| Fundus | Guinea-Pig | M3 | 6.6 - 6.8 (KB) |
| Seminal Vesicle | Guinea-Pig | M3 | 6.6 - 6.8 (KB) |
| Oesophagus | Guinea-Pig | M3 | 6.6 - 6.8 (KB) |
| Aorta | Rat | M3 | 5.9 (KB) |
| Myocardium | Rat | M2 | 7.2 (Ki) |
| Cerebral Cortex | Rat | M1 | 6.1 (Ki) |
| Submaxillary Gland | Rat | M3 | 5.7 (Ki) |
| Lung | Rabbit | Putative M4 | 6.9 (Ki) |
KB values are derived from functional assays, while Ki values are from competition radioligand binding studies. nih.gov
In Vivo Mechanistic Studies in Animal Models Demonstrating Receptor Blockade
Detailed preclinical in vivo studies in animal models specifically demonstrating the receptor blockade activity of Imperialine (3-alpha-Iodo-) are not extensively documented in the currently available scientific literature.
Assessment of Receptor Antagonism and Agonism in Preclinical Systems
Preclinical assessments have consistently identified Imperialine as a muscarinic receptor antagonist. nih.gov The compound exhibits no agonist activity. Its primary mechanism is the competitive and reversible blockade of muscarinic receptors. nih.gov
The key feature of Imperialine's pharmacological profile is its selectivity as an antagonist. It demonstrates a clear preference for M2 muscarinic receptors over M1 and M3 receptor subtypes. nih.gov This selectivity is evident in both functional organ bath experiments and radioligand binding assays. nih.gov For instance, in functional studies, Imperialine was found to be a selective surmountable antagonist at M2 receptors in guinea-pig tissues. nih.gov While it does antagonize M1 and M3 receptors, it does so with lower potency. nih.gov The compound did not, however, effectively distinguish between M2 and putative M4 receptor sites in binding studies, indicating a similar affinity for these two subtypes. nih.gov
Comparative Pharmacological Profiles with Other Cevane Alkaloids
The pharmacological profile of Imperialine at muscarinic receptor subtypes shows a notable resemblance to another alkaloid, himbacine. nih.gov Both Imperialine and himbacine are characterized by their activity as selective M2 receptor antagonists, displaying a higher affinity for M2 sites compared to M1 or M3 sites. nih.gov This similarity in receptor selectivity profiles suggests that Imperialine may belong to a class of cevanine alkaloids with potential applications in research contexts where discrimination between muscarinic receptor subtypes is required. nih.gov The availability of Imperialine as a second, commercially accessible antagonist alongside himbacine could be valuable for studies aiming to differentiate between M1 and M4 receptors. nih.gov
Structure Activity Relationship Sar and Computational Analysis of Imperialine Derivatives
Systematic Chemical Modification of the Imperialine (B1671802) Scaffold for SAR Elucidation
The systematic chemical modification of the imperialine scaffold has been primarily focused on a few key positions to elucidate the structure-activity relationships for its various biological effects. One notable study investigated the anticholinergic activity of imperialine derivatives, providing valuable insights into the importance of specific functional groups. nih.gov
In this study, a series of derivatives were synthesized by modifying the functional groups at the C-3 and C-6 positions of the imperialine molecule. These modifications included the reduction of the 6-keto group and the esterification of the 3-hydroxyl group. The synthesized compounds were then evaluated for their anticholinergic activity, allowing for a direct comparison with the parent compound, imperialine. nih.gov
The following table summarizes the synthesized imperialine derivatives and their modifications:
| Compound Name | Modification from Imperialine | Reference |
| Imperialinol | Reduction of the 6-keto group to a hydroxyl group | nih.gov |
| 3-beta-Acetoxyimperialine | Esterification of the 3-hydroxyl group with an acetyl group | nih.gov |
| 3-beta-Propionoxyimperialine | Esterification of the 3-hydroxyl group with a propionyl group | nih.gov |
| 3-beta-Butyroxyimperialine | Esterification of the 3-hydroxyl group with a butyryl group | nih.gov |
These targeted modifications provided a basis for understanding the impact of these specific structural changes on the biological activity of imperialine.
Identification of Key Structural Features Essential for Biological Activity
Through the analysis of the biological activity of the synthesized imperialine derivatives, key structural features essential for their anticholinergic activity have been identified. The study on imperialine and its derivatives revealed the critical role of the 6-keto functionality. nih.gov
The reduction of the 6-keto group to a hydroxyl group, as seen in imperialinol, led to a significant decrease in anticholinergic activity. This finding strongly suggests that the presence of the ketone group at the C-6 position is a crucial determinant for the interaction of these compounds with muscarinic receptors, which are the primary targets for anticholinergic agents. nih.gov
Conversely, modifications at the 3-hydroxyl position through esterification were found to influence the potency of the compounds. The 3-beta-propionoxyimperialine and 3-beta-butyroxyimperialine derivatives displayed enhanced anticholinergic activity compared to imperialine itself. This indicates that the nature and size of the ester group at the C-3 position can modulate the binding affinity of the molecule to its biological target. nih.gov
Based on these findings, the key structural features of imperialine essential for its anticholinergic activity can be summarized as:
The 6-keto group: Essential for maintaining significant anticholinergic activity.
The 3-hydroxyl group: A site where modifications, such as esterification with appropriate acyl groups, can enhance potency.
Further research into a wider range of biological activities, such as anticancer and antitussive effects, is necessary to fully elucidate the key structural features of imperialine for these therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imperialine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for imperialine and its analogues to date, the principles of QSAR are highly applicable to this class of molecules. A QSAR study on other steroid alkaloids has demonstrated the potential of this approach in understanding and predicting their activity. nih.govnih.govresearchgate.netresearchgate.net
A typical QSAR study involves the following steps:
Data Set Preparation: A series of imperialine analogues with their corresponding biological activity data (e.g., IC50 values) would be collected.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For imperialine analogues, a QSAR model could help in identifying the key molecular properties (e.g., hydrophobicity, electronic properties, steric factors) that govern their biological activity. Such a model would be invaluable for predicting the activity of newly designed but not yet synthesized imperialine derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing. This approach would significantly accelerate the drug discovery process for this class of compounds.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (such as an imperialine derivative) and its biological target (a receptor or enzyme) at the atomic level.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique can provide valuable insights into the binding mode and affinity of imperialine derivatives. While comprehensive docking studies on a wide range of imperialine derivatives are limited, a study on dihydroimperialine, a reduced derivative of imperialine, has demonstrated its potential as a butyrylcholinesterase inhibitor through molecular docking. The study revealed that dihydroimperialine binds to the active site of the enzyme, stabilized by hydrophobic interactions, hydrogen bonding, and π-π stacking with key amino acid residues.
A hypothetical molecular docking study of imperialine derivatives with a target receptor would involve:
Preparation of the 3D structures of the imperialine analogues and the target receptor.
Defining the binding site on the receptor.
Running the docking algorithm to generate different binding poses of the ligands in the active site.
Scoring and ranking the poses based on their predicted binding affinity.
The results from molecular docking can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its stability and conformational changes. nih.govnih.govchemrxiv.orgarxiv.orgresearchgate.net An MD simulation of an imperialine derivative bound to its target would start with the best-docked pose and simulate the movements of all atoms in the system over a period of time.
Analysis of the MD simulation trajectory can provide information on:
The stability of the ligand-receptor complex.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.
The conformational changes in both the ligand and the receptor upon binding.
The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.
Although specific molecular dynamics simulation studies on imperialine derivatives are not yet available in the literature, this computational approach holds great promise for providing a deeper understanding of their mechanism of action and for the rational design of more effective therapeutic agents.
Advanced Research Applications of Imperialine 3 Alpha Iodo
Utilization as a Pharmacological Probe for Cholinergic System Research
Imperialine (B1671802) and its halogenated derivatives, including the conceptual Imperialine (3-alpha-Iodo-), serve as valuable pharmacological probes for investigating the complexities of the cholinergic nervous system. The utility of these compounds lies in their ability to act as selective antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in mediating a wide range of physiological functions.
Research has demonstrated that the parent compound, imperialine, exhibits a notable selectivity for M2 and M4 muscarinic receptor subtypes over M1 and M3 subtypes. In functional studies, imperialine has been shown to be a surmountable antagonist at M2 receptors. This selectivity allows researchers to dissect the specific roles of M2 and M4 receptor subtypes in various tissues and signaling pathways. For instance, the chloro-derivative, 3-alpha-chloro-imperialine, has been identified as a potent blocker of cholinergic presynaptic modulation of glutamatergic afferents in the neostriatum, a process mediated by M2 and M3 muscarinic receptors. nih.gov By selectively blocking these receptors, compounds like Imperialine (3-alpha-Iodo-) can help elucidate the intricate mechanisms of neurotransmitter release and modulation.
The selectivity profile of these compounds makes them useful tools for differentiating between various muscarinic receptor subtypes in complex biological systems. This is particularly important in the central nervous system, where the overlapping expression of different mAChR subtypes can complicate the study of their individual functions. The ability of 3-alpha-chloro-imperialine to penetrate the brain further enhances its utility as a probe for in vivo studies of central cholinergic pathways. nih.gov
Development of Radioligands for In Vitro Receptor Mapping and Autoradiography Studies
The development of radiolabeled ligands is a cornerstone of molecular pharmacology, enabling the visualization and quantification of receptors in tissues. While direct studies on a radiolabeled version of Imperialine (3-alpha-Iodo-) are not extensively documented, the closely related compound, 3-alpha-chloro-imperialine, has been proposed as an excellent candidate for radioiodination. nih.gov This suggests a strong potential for [¹²⁵I]Imperialine (3-alpha-Iodo-) to be developed as a potent and selective radioligand for M2 muscarinic receptors.
A radioligand derived from Imperialine (3-alpha-Iodo-) would be invaluable for in vitro receptor mapping and autoradiography studies. These techniques allow for the precise localization of receptor populations in different brain regions or other tissues. Given the significant loss of M2 receptors observed in the post-mortem brains of Alzheimer's disease patients, a selective M2 radioligand could be a powerful tool for studying the pathophysiology of this and other neurological disorders. nih.gov
The process of developing such a radioligand would involve the synthesis of an appropriate precursor and subsequent radioiodination. The resulting radiotracer would then be used in binding assays on tissue sections, followed by imaging techniques to reveal the density and distribution of the target receptors. The high affinity and selectivity of the imperialine scaffold for M2 receptors would be critical for the success of such a radioligand, minimizing off-target binding and providing a clear signal.
Application in In Vitro Biological Assay Development for Muscarinic Receptors
Imperialine and its derivatives have been instrumental in the development and validation of in vitro biological assays for muscarinic receptors. These assays are essential for screening new drug candidates and for characterizing the pharmacological properties of known compounds. The two primary types of assays where these compounds are applied are functional assays and radioligand binding assays.
In functional assays, which measure the physiological response of a cell or tissue to a ligand, imperialine has been used to determine its antagonist properties at different muscarinic receptor subtypes. For example, its ability to inhibit agonist-induced contractions in isolated smooth muscle preparations has been quantified to determine its potency and selectivity.
Radioligand binding assays, on the other hand, directly measure the interaction of a ligand with its receptor. In these assays, a radiolabeled ligand is used to quantify the binding of unlabeled compounds, such as imperialine, to the receptor. Competition binding studies with imperialine have been used to determine its binding affinity (Ki) for M1, M2, M3, and M4 muscarinic receptor subtypes, confirming its selectivity for the M2 and M4 subtypes.
The data generated from these in vitro assays are crucial for constructing a detailed pharmacological profile of a compound. The following interactive table summarizes the binding affinities of imperialine at different muscarinic receptor subtypes as determined by radioligand binding studies.
| Receptor Subtype | Tissue/Cell Line | -log Ki (M) |
| M1 | Rat Cerebral Cortex | 6.1 |
| M2 | Rat Myocardium | 7.2 |
| M3 | Rat Submaxillary Gland | 5.7 |
| M4 | Rabbit Lung | 6.9 |
Contribution to the Understanding of Receptor Dynamics and Transduction Mechanisms
The use of selective antagonists like Imperialine (3-alpha-Iodo-) contributes significantly to the understanding of muscarinic receptor dynamics and their signal transduction mechanisms. By selectively blocking specific receptor subtypes, researchers can isolate the downstream signaling pathways associated with those receptors.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype. For example, M2 and M4 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, M1 and M3 receptors couple to Gq/11 proteins, activating phospholipase C and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
By using a selective M2/M4 antagonist like imperialine, researchers can block the inhibitory effects of acetylcholine on adenylyl cyclase, thereby providing evidence for the involvement of these receptor subtypes in a particular physiological response. This helps to map the complex signaling networks that are regulated by the cholinergic system. Furthermore, studying the competitive nature of the antagonism can provide insights into the binding site and the conformational changes the receptor undergoes upon ligand binding. The availability of selective probes is essential for unraveling the intricate mechanisms by which muscarinic receptors modulate cellular function.
Future Directions and Emerging Research Avenues for Imperialine 3 Alpha Iodo
Exploration of Novel Molecular Targets and Bioactivities in Non-Human Systems
The future exploration of Imperialine (B1671802) (3-alpha-Iodo-) will likely focus on identifying novel molecular targets and characterizing its bioactivities in various non-human biological systems. The parent compound, imperialine, has demonstrated anti-inflammatory and anti-cancer properties, often linked to the inhibition of the NF-κB signaling pathway. Research into the 3-alpha-iodo derivative should investigate whether this activity is retained, enhanced, or if new biological effects emerge.
Initial studies could involve broad-spectrum screening assays to identify potential therapeutic areas. For instance, its effects on key enzyme families, such as kinases and proteases, could be evaluated. Furthermore, given that many steroidal alkaloids interact with ion channels and receptors, investigating the activity of Imperialine (3-alpha-Iodo-) on these targets in non-human systems, such as rodent or zebrafish models, would be a valuable starting point. The potential for antimicrobial or antiviral activity should also be explored, as the introduction of a halogen atom can sometimes confer such properties.
Table 1: Potential Areas for Bioactivity Screening of Imperialine (3-alpha-Iodo-)
| Biological System | Potential Bioactivity to Investigate | Example Non-Human Model Systems |
| Cellular Models | Anti-proliferative, Anti-inflammatory, Antiviral | Cancer cell lines, Macrophage cell lines, Virus-infected cell cultures |
| Invertebrate Models | Neurotoxicity, Developmental effects | Drosophila melanogaster, Caenorhabditis elegans |
| Vertebrate Models | Anti-inflammatory, Anti-cancer, Analgesic | Zebrafish (Danio rerio), Murine models |
Development of Advanced Synthetic Strategies for Complex Derivatization
A significant hurdle in the study of Imperialine (3-alpha-Iodo-) is the lack of established synthetic routes for its creation and further modification. Future research must prioritize the development of efficient and stereoselective synthetic strategies. This would not only enable the production of sufficient quantities of the compound for biological testing but also open the door to the synthesis of a library of related derivatives.
Advanced synthetic methods, such as transition-metal-catalyzed C-H activation or novel iodination reagents, could be explored to achieve the selective installation of the iodine atom at the 3-alpha position. Once a reliable synthesis is established, further derivatization at other positions of the steroidal backbone could be pursued. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of desired biological activities. The development of a robust synthetic platform is a critical step toward unlocking the full therapeutic potential of this class of compounds.
Chemoinformatic and Machine Learning Approaches in Predictive SAR Modeling
In parallel with synthetic efforts, chemoinformatic and machine learning (ML) approaches can be employed to accelerate the discovery process. By leveraging existing data on imperialine and other structurally related steroidal alkaloids, predictive models for structure-activity relationships (SAR) can be developed. These models can help to prioritize the synthesis of new derivatives with a higher probability of desired biological activity.
Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of imperialine derivatives with their biological effects. Machine learning algorithms, including random forests and neural networks, can be trained on existing datasets to predict the bioactivity of novel, unsynthesized compounds. These in silico methods can significantly reduce the time and resources required for drug discovery by focusing laboratory efforts on the most promising candidates.
Table 2: Chemoinformatic and Machine Learning Tools for Imperialine (3-alpha-Iodo-) Research
| Technique | Application | Potential Outcome |
| QSAR Modeling | Predict biological activity based on molecular descriptors. | Identification of key structural features for desired bioactivity. |
| Molecular Docking | Simulate the binding of Imperialine (3-alpha-Iodo-) to potential protein targets. | Prioritization of molecular targets for experimental validation. |
| Machine Learning | Predict the bioactivity of virtual compounds. | Design of novel derivatives with enhanced therapeutic potential. |
Integration with Systems Biology for Comprehensive Mechanistic Understanding
A systems biology approach will be crucial for gaining a holistic understanding of the mechanism of action of Imperialine (3-alpha-Iodo-). Rather than focusing on a single molecular target, systems biology aims to elucidate how a compound affects complex biological networks. This can be achieved by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics.
For example, treating a relevant cell line or model organism with Imperialine (3-alpha-Iodo-) and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles can provide a comprehensive picture of its cellular effects. This data can then be used to construct network models that reveal the key pathways and biological processes modulated by the compound. Such an approach can lead to the identification of novel mechanisms of action and potential biomarkers for its activity. This deeper mechanistic understanding is essential for the future development of Imperialine (3-alpha-Iodo-) as a potential therapeutic agent.
Q & A
Q. How can researchers assess the intestinal absorption potential of 3-alpha-Iodo-imperialine using in vitro models?
- Methodological Answer : Employ Caco-2 cell monolayer assays to measure permeability (log P app). Imperialine’s low Caco-2 permeability (-4.769 log units) suggests poor absorption . Optimize solubility via co-solvents (e.g., DMSO ≤0.1%) and validate results against reference compounds (e.g., Veratramine: -5.066 log units). Parallel artificial membrane permeability assays (PAMPA) can corroborate findings .
Q. What strategies mitigate 3-alpha-Iodo-imperialine’s low human intestinal absorption (HIA) probability (0.107)?
- Methodological Answer : Structural modification via prodrug design (e.g., esterification of hydroxyl groups) may enhance lipophilicity. Alternatively, nanoformulation (liposomes, polymeric nanoparticles) can improve bioavailability. Validate using in situ perfusion models or computational tools (e.g., QSAR models) to predict absorption-enhancing modifications .
Advanced Research Questions
Q. How can conflicting data on 3-alpha-Iodo-imperialine’s CYP inhibition (e.g., CYP3A4: 0.397 vs. Jervine: 0.891) be resolved?
- Methodological Answer : Conduct enzyme kinetics assays (e.g., fluorogenic CYP3A4 substrates) under standardized conditions (pH, temperature, cofactors). Compare IC₅₀ values across multiple labs to identify variability sources (e.g., assay sensitivity, compound stability). Cross-validate with hepatic microsomal studies and molecular docking to clarify binding affinities .
Q. What experimental designs address the compound’s ambiguous blood-brain barrier (BBB) penetration (0.668 log BB)?
- Methodological Answer : Use in vivo brain-plasma partitioning studies in rodent models, paired with in vitro BBB models (e.g., MDCK-MDR1 cells). Measure unbound brain-to-plasma ratio (Kp,uu) and correlate with computational predictions (e.g., BBB Score). Structural analogs with higher BBB penetration (e.g., Gelsemine: 0.972) can guide SAR optimization .
Q. How do researchers reconcile 3-alpha-Iodo-imperialine’s low AMES toxicity (0.013) with moderate carcinogenicity risk (0.61)?
- Methodological Answer : Perform Ames test variants (e.g., pre-incubation method) and mammalian cell mutagenicity assays (e.g., Mouse Lymphoma TK assay). Investigate non-genotoxic carcinogenicity mechanisms via transcriptomics (e.g., oxidative stress pathways) and chronic toxicity studies in rodents. Compare with structurally related carcinogens (e.g., Veratramine: Ames 0.129) .
Q. What computational frameworks optimize 3-alpha-Iodo-imperialine’s plasma protein binding (63.65%) for enhanced free drug availability?
- Methodological Answer : Apply molecular dynamics simulations to identify binding hotspots on human serum albumin (HSA). Synthesize analogs with reduced hydrophobic interactions and validate via equilibrium dialysis. Compare with high-binding analogs (e.g., Veratramine: 94.63%) to refine predictive models .
Methodological & Analytical Questions
Q. How should researchers design dose-response studies to evaluate 3-alpha-Iodo-imperialine’s TNF-α inhibition potential?
- Methodological Answer : Use THP-1 macrophages stimulated with LPS/IFN-γ, measuring TNF-α secretion via ELISA. Include positive controls (e.g., anti-TNF biologics) and negative controls (solvent-only). Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and assess cytotoxicity via MTT assays .
Q. What statistical approaches are optimal for analyzing pharmacokinetic data (e.g., clearance: 18.09 mL/min/kg) across species?
Q. How can researchers validate hypotheses about 3-alpha-Iodo-imperialine’s dual P-gp substrate/inhibitor activity (Substrate: 0.999; Inhibitor: 0.215)?
- Methodological Answer : Perform bidirectional transport assays in MDCK-MDR1 cells with/without P-gp inhibitors (e.g., cyclosporine A). Calculate efflux ratios and assess concentration-dependent inhibition. Confirm with in vivo pharmacokinetic studies in P-gp knockout mice .
Critical Evaluation & Reproducibility
Q. What criteria ensure rigorous reproducibility in synthesizing 3-alpha-Iodo-imperialine?
Q. How should conflicting CYP2D6 substrate predictions (0.758) be addressed in clinical translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
